molecular formula C18H21N5O4S B4513087 [1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate

[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate

Cat. No. B4513087
M. Wt: 403.5 g/mol
InChI Key: QKCJUCGQQPPYNU-UHFFFAOYSA-N
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Description

The compound of interest is part of a class of chemicals that include nitrogen-bridged heterocycles and various derivatives. It's known for its unique structure and properties, making it a subject of interest in chemical research.

Synthesis Analysis

  • The synthesis of similar compounds involves reactions of various nitrogen-containing ylides and thiophene derivatives with electrophilic agents, as described by Kakehi et al. (1994) in their preparation of dimethyl 4-thia-1-azatetracyclo[5.4.0.05,11.06,8]undeca-2,9-diene derivatives (Kakehi, Ito, Mitani, & Kanaoka, 1994).

Molecular Structure Analysis

  • Structural insights can be gained from studies like that of Soldatenkov et al. (2012), who conducted X-ray structural analysis on similar heterocyclic compounds (Soldatenkov et al., 2012).

Chemical Reactions and Properties

  • The compound’s reactions can be inferred from studies like that of Ishii et al. (1991), who explored the cycloaddition reactions of thiophene derivatives, providing insights into possible chemical behaviors (Ishii et al., 1991).

Physical Properties Analysis

  • Physical properties are often explored through molecular orbital calculations and UV spectroscopy, as demonstrated by Kyushin et al. (2006) in their study of tetrakis(dimethylsilyl)thiophene (Kyushin, Matsuura, & Matsumoto, 2006).

Chemical Properties Analysis

  • The chemical properties, such as reactivity and stability, can be understood by examining similar compounds. For instance, Tso et al. (1995) synthesized 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-2-carboxylate 5,5-dioxides, providing a basis for understanding related chemical properties (Tso, Tsay, & Li, 1995).

properties

IUPAC Name

[1-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)piperidin-3-yl]methyl thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O4S/c1-21-14-13(15(24)22(2)18(21)26)19-17(20-14)23-7-3-5-11(9-23)10-27-16(25)12-6-4-8-28-12/h4,6,8,11H,3,5,7,9-10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJUCGQQPPYNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)N3CCCC(C3)COC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate
Reactant of Route 2
Reactant of Route 2
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate
Reactant of Route 3
Reactant of Route 3
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate
Reactant of Route 5
Reactant of Route 5
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate
Reactant of Route 6
Reactant of Route 6
[1-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)-3-piperidinyl]methyl 2-thiophenecarboxylate

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